Product packaging for Methyl 3-(azetidin-3-yl)propanoate(Cat. No.:)

Methyl 3-(azetidin-3-yl)propanoate

Cat. No.: B13318733
M. Wt: 143.18 g/mol
InChI Key: WYTTYBVDLXBTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(azetidin-3-yl)propanoate is a chemical compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is prized for its rigidity and stability, serving as a valuable bioisostere for more common ring systems and contributing to improved target selectivity in drug candidates . This specific compound, with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol, acts as a versatile synthetic intermediate . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules. Compounds containing the azetidine core have demonstrated a wide range of biological activities, including roles as enzyme inhibitors, cholesterol absorption inhibitors, and antibacterial agents . Furthermore, esters similar to this compound are utilized in the development of synthetic polymers. For instance, related beta-amino esters can undergo self-polymerization to form biodegradable poly(beta-amino esters), which have been investigated for applications such as drug delivery systems and as matrix materials for controlled protein release . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain the integrity of the compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13318733 Methyl 3-(azetidin-3-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)propanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

WYTTYBVDLXBTMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNC1

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Azetidin 3 Yl Propanoate Derivatives

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in derivatives of Methyl 3-(azetidin-3-yl)propanoate is characterized by reactions that relieve its inherent ring strain. These transformations typically involve the cleavage of the C-N bonds and are often initiated by activating the ring nitrogen.

In its ground state, the azetidine ring is relatively stable and requires activation to undergo nucleophilic ring-opening. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The process leads to the cleavage of a carbon-nitrogen bond, resulting in the formation of a functionalized γ-aminobutyric acid derivative.

The regioselectivity of the ring-opening is a critical consideration. For a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by steric hindrance from the substituent at C3, the electronic nature of the ring, and the specific nucleophile used. nih.gov In many cases, nucleophiles preferentially attack the less sterically hindered carbon atom. nih.gov

The following table summarizes various nucleophiles and conditions used in the ring-opening of activated azetidine systems.

NucleophileActivating AgentTypical ConditionsProduct Type
Halides (e.g., F⁻, Cl⁻)N-Alkylation (Quaternization)Heat in a polar solvent (e.g., THF)γ-Haloamine
Azide (B81097) (N₃⁻)N-Alkylation (Quaternization)Variesγ-Azidoamine
Cyanide (CN⁻)N-Alkylation (Quaternization)Variesγ-Cyanoamine
Oxygen Nucleophiles (e.g., AcO⁻)N-Alkylation (Quaternization)Variesγ-Amino ester/ether
Organometallic ReagentsLewis AcidVariesFunctionalized amine

This table represents general reactivity patterns for activated azetidines and may be applicable to derivatives of this compound.

Electrophilic activation of the azetidine nitrogen is a prerequisite for most nucleophilic ring-opening reactions. nih.gov This is typically achieved through two primary pathways:

Protonation : In the presence of a strong Brønsted acid, the nitrogen atom is protonated, forming a positively charged azetidinium ion. This species is significantly more electrophilic than the neutral azetidine. nih.gov

N-Alkylation or N-Acylation : Reaction with electrophiles such as alkyl halides or acyl chlorides converts the tertiary amine of the azetidine ring into a quaternary azetidinium salt. nih.gov This positively charged intermediate is highly susceptible to nucleophilic attack, which proceeds to relieve the ring strain and neutralize the charge. nih.govresearchgate.net

The formation of the azetidinium ion is a key step that transforms the stable heterocycle into a reactive intermediate, enabling a wide range of synthetic transformations. nih.gov For instance, the reaction of an N-activated azetidine with a halide source like tetrabutylammonium fluoride can lead to the site-selective formation of γ-fluoroamines. nih.gov

This compound can serve as a scaffold for constructing more complex molecular architectures, including fused and polycyclic systems. These syntheses often leverage the reactivity of both the azetidine ring and its side chain. Methodologies for creating such systems include:

Intramolecular Cyclizations : By introducing appropriate functional groups onto the azetidine nitrogen or the propanoate side chain, intramolecular reactions can be induced to form bicyclic structures. For example, a terminal alkene on an N-substituent could undergo a ring-closing metathesis or a radical cyclization to form a fused ring system.

Cycloaddition Reactions : The azetidine ring can participate in cycloaddition reactions. For instance, visible-light-mediated aza Paternò-Büchi reactions between alkenes and oximes can directly form functionalized azetidines, and similar strategies could be adapted to create fused systems. nih.gov

Strain-Release Driven Rearrangements : The inherent strain in azabicyclo[1.1.0]butanes, which can be precursors to azetidines, can be harnessed in reactions with organometal reagents to build substituted azetidine cores that can be further elaborated into polycyclic frameworks. organic-chemistry.org

Modern synthetic methods for the formation and functionalization of azetidines often exhibit broad functional group tolerance, which is crucial for their application in complex molecule synthesis. acs.org This allows for the presence of various functionalities elsewhere in the molecule while the azetidine ring is being chemically transformed.

Research has shown that many reactions tolerate a range of functional groups, as detailed in the table below. nih.govacs.org

Reaction TypeTolerated Functional Groups
Aza Paternò-Büchi ReactionEsters, sulfonamides, electronically diverse styrenes. nih.gov
Strain-Release FunctionalizationKetones, esters, alkyl groups, aryl groups. acs.org
Palladium-Catalyzed C-H AminationVarious alkyl and aryl substituents. rsc.org
Suzuki Csp²-Csp³ Cross-CouplingA wide array of boronic acids. organic-chemistry.org

This tolerance is particularly relevant for this compound, as it suggests that the propanoate ester group would be compatible with a variety of transformations performed on the azetidine ring, minimizing the need for protecting group strategies.

Reactions of the Propanoate Ester Functionality

The methyl propanoate side chain offers a secondary site for chemical modification, primarily through reactions characteristic of esters.

The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(azetidin-3-yl)propanoic acid.

Base-Mediated Hydrolysis (Saponification) : Treatment with an aqueous base, such as sodium hydroxide, followed by acidic workup, will convert the methyl ester into the carboxylic acid.

Acid-Catalyzed Hydrolysis : Reaction with a strong acid in the presence of water will also yield the carboxylic acid. Care must be taken, as the acidic conditions will also protonate the azetidine nitrogen, potentially activating it for ring-opening if a suitable nucleophile is present.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. This allows for the modification of the ester group to modulate the compound's physical and chemical properties. During these transformations, the azetidine nitrogen can potentially act as an intramolecular catalyst, or it may require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions, depending on the reaction conditions.

Modifications of the Ester Group and Alkyl Chain (e.g., Reduction to Alcohol, Amide Formation)

The ester functionality and the adjacent alkyl chain in this compound and its derivatives are key sites for chemical modifications, allowing for the synthesis of a diverse range of compounds. Common transformations include the reduction of the ester to a primary alcohol and the conversion of the ester into an amide. These modifications are crucial for developing new pharmaceutical candidates and molecular probes.

Reduction to Alcohol:

The reduction of the methyl ester group in derivatives of this compound to the corresponding primary alcohol, 3-(azetidin-3-yl)propan-1-ol, is a fundamental transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, this reduction is generally efficient and high-yielding. It is important to note that sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters. libretexts.org

The general mechanism for the hydride reduction of an ester proceeds through a nucleophilic acyl substitution, where the alkoxide is replaced by a hydride to form an aldehyde. This aldehyde is then further reduced to the primary alcohol. libretexts.org

A typical reaction for the reduction of a generic N-protected this compound is presented below:

Reactant (N-Protected)Reducing AgentSolventProductYield (%)
N-Boc-methyl 3-(azetidin-3-yl)propanoateLiAlH₄THFN-Boc-3-(azetidin-3-yl)propan-1-olHigh
N-Cbz-methyl 3-(azetidin-3-yl)propanoateLiAlH₄Diethyl etherN-Cbz-3-(azetidin-3-yl)propan-1-olHigh

This is an interactive data table based on typical reductions of similar heterocyclic esters.

Amide Formation:

The conversion of the methyl ester of 3-(azetidin-3-yl)propanoate derivatives into amides is a versatile method for introducing a wide range of functional groups. This transformation is generally accomplished by reacting the ester with a primary or secondary amine. This reaction, often referred to as aminolysis, can be performed under various conditions, sometimes requiring heat or catalysis. masterorganicchemistry.com The direct amidation of unactivated esters can be challenging and may require specific catalysts or activating agents to proceed efficiently. nih.gov

The mechanism of uncatalyzed amidation of esters involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the methoxide leaving group yields the amide. masterorganicchemistry.com Theoretical studies suggest that in the absence of a catalyst or solvent assistance, this process has a high activation energy. acs.org

Below is a table summarizing representative amidation reactions on a generic N-protected this compound with various amines:

Reactant (N-Protected)AmineConditionsProductYield (%)
N-Boc-methyl 3-(azetidin-3-yl)propanoateBenzylamineHeatN-Boc-N-benzyl-3-(azetidin-3-yl)propanamideModerate-High
N-Boc-methyl 3-(azetidin-3-yl)propanoateMorpholineHeat, CatalystN-Boc-3-(azetidin-3-yl)-1-(morpholino)propan-1-oneModerate-High
N-Cbz-methyl 3-(azetidin-3-yl)propanoateAmmoniaHeatN-Cbz-3-(azetidin-3-yl)propanamideModerate

This is an interactive data table based on typical amidation reactions of similar heterocyclic esters.

Intermolecular and Intramolecular Reaction Pathways of Azetidine-Propanoate Hybrids

The unique structural combination of a strained azetidine ring and a flexible propanoate side chain in this compound derivatives allows for a variety of intermolecular and intramolecular reaction pathways. These reactions can either maintain the core azetidine-propanoate structure or lead to more complex polycyclic systems.

Intermolecular Reactions:

The nitrogen atom of the azetidine ring, when unprotected, is nucleophilic and can participate in various intermolecular reactions. For instance, N-alkylation or N-acylation can be readily achieved. The propanoate moiety can also be involved in intermolecular reactions. For example, the enolate of the ester can be generated and reacted with electrophiles, although this can be challenging due to the presence of the basic azetidine nitrogen.

Intramolecular Reactions:

Intramolecular reactions of azetidine-propanoate hybrids can lead to the formation of bicyclic or spirocyclic structures. For example, if the azetidine nitrogen is part of a larger substituent that contains a suitable electrophilic center, an intramolecular cyclization could occur.

Another potential intramolecular pathway involves the propanoate side chain. For instance, a Dieckmann-type condensation could be envisioned if a second ester group is present on the azetidine ring or its substituent, leading to the formation of a new ring fused to the azetidine.

Furthermore, intramolecular ring-opening of the azetidine is a known reaction pathway, often promoted by acid. mdpi.com In the context of an azetidine-propanoate hybrid, a pendant functional group on the propanoate chain could act as an internal nucleophile to facilitate such a ring-opening, leading to the formation of a larger heterocyclic system.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound derivatives, such as ester reduction and amide formation, are well-established in organic chemistry.

Mechanism of Ester Reduction by Hydride:

The reduction of the ester group with a hydride reagent like LiAlH₄ proceeds via a two-step mechanism. libretexts.org

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (⁻OCH₃) leaving group to form an aldehyde.

Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This forms a new tetrahedral alkoxide intermediate.

Protonation: In a final work-up step, the alkoxide is protonated by the addition of a protic solvent (e.g., water) to yield the primary alcohol.

Mechanism of Amide Formation from Esters:

The direct reaction of an ester with an amine to form an amide is a nucleophilic acyl substitution reaction. The generally accepted mechanism involves:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by the solvent or another molecule of the amine acting as a base.

Elimination: The lone pair on the nitrogen reforms the carbon-nitrogen double bond, leading to the elimination of the alkoxide (⁻OR) as a leaving group.

Deprotonation: The resulting protonated amide is deprotonated, typically by the departed alkoxide or another base in the reaction mixture, to give the final amide product.

Quantum mechanical studies have indicated that in the absence of protic solvents, the reaction may proceed through a concerted pathway where nucleophilic attack and proton transfer occur simultaneously. acs.org

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffold Design

Methyl 3-(azetidin-3-yl)propanoate as a Versatile Synthetic Building Block

This compound serves as a highly adaptable synthetic intermediate, or building block, in the construction of more complex chemical entities. asischem.com Its structure incorporates both a reactive azetidine (B1206935) ring and a methyl ester functionality, offering multiple points for chemical modification. The strained nature of the four-membered azetidine ring, with a calculated ring strain of approximately 26 kilocalories per mole, enhances its reactivity compared to larger heterocyclic systems. This heightened reactivity, however, remains manageable for synthetic purposes, distinguishing it from the more labile three-membered aziridines.

The presence of the ester group provides additional synthetic handles for a variety of chemical transformations. These include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to a primary alcohol using reagents like lithium aluminum hydride. The nitrogen atom within the azetidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This dual functionality makes it a valuable precursor for creating diverse molecular libraries.

Utilization in Scaffold Design and Molecular Rigidification Strategies

In medicinal chemistry, the three-dimensional shape of a molecule is crucial for its interaction with biological targets. The incorporation of rigid structural elements, or scaffolds, can pre-organize a molecule into a specific conformation, potentially enhancing its binding affinity and selectivity for a target protein. The azetidine ring of this compound serves as a compact and rigid scaffold.

The defined geometry of the azetidine ring restricts the conformational flexibility of the molecule, a desirable trait in drug design. This rigidity can lead to improved metabolic stability and better binding to target receptors. The use of azetidine-containing scaffolds has been instrumental in the development of various therapeutic agents. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element in the synthesis of small cyclic peptides, improving their stability against proteases. figshare.com This highlights the potential of azetidine-based scaffolds to enforce specific secondary structures in biomolecules.

Incorporation into Complex Molecular Architectures and Pharmacophores

The unique properties of this compound make it an attractive component for incorporation into complex molecular architectures and pharmacophores, which are the essential features of a molecule required for its biological activity. Its ability to be readily functionalized at multiple sites allows for its integration into larger, more intricate structures.

For instance, the azetidine moiety can be a key component of a pharmacophore that interacts with a specific biological target. The development of potent and selective ROCK inhibitors has utilized benzoazepinone scaffolds, where the azepinone ring presents pendant groups in a conformation favorable for binding. nih.gov This demonstrates how rigid scaffolds derived from or similar to azetidine can be crucial in orienting functional groups for optimal interaction with a target. The synthesis of diverse collections of azetidine-based scaffolds for CNS-focused libraries further underscores the importance of this heterocycle in constructing molecules with specific biological profiles. nih.gov

Contributions to Chemical Space Exploration via Azetidine Scaffolds

The exploration of novel chemical space is a primary objective in drug discovery. Azetidine scaffolds, including those derived from this compound, play a significant role in expanding the diversity of molecules available for screening. The introduction of the compact, three-dimensional azetidine ring provides access to areas of chemical space that are not readily accessible with more common, flatter aromatic rings.

The development of methods for the efficient and stereoselective synthesis of functionalized azetidines, such as palladium-catalyzed intramolecular carbon-hydrogen amination reactions, has been critical in this endeavor. These synthetic advancements have enabled the creation of bicyclic azetidine systems, further expanding the structural diversity and modifying the reactivity of these scaffolds. By providing access to novel three-dimensional structures, azetidine-containing compounds contribute significantly to the discovery of new lead compounds with unique biological activities.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug screening has driven the development of automated and high-throughput synthesis platforms. researchgate.net The properties of this compound and its derivatives are well-suited for these technologies. The development of automation-friendly reactions, often carried out in solvents like dimethyl sulfoxide (B87167) at room temperature, allows for the rapid synthesis of numerous compounds. researchgate.net

Acoustic dispensing technology, for example, enables the synthesis of compound libraries in a highly miniaturized and automated format, such as a 1536-well plate, on a nanomole scale. rug.nlrsc.org This approach significantly reduces the amount of reagents and waste, making the process more efficient and environmentally friendly. rug.nl The ability to perform reactions in flow systems further enhances the speed and efficiency of synthesizing libraries of molecules derived from building blocks like this compound. researchgate.net

Potential for Late-Stage Functionalization of Azetidine-Containing Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of complex molecules, such as drug candidates, to create analogues without the need for de novo synthesis. nih.govnih.gov This approach can significantly accelerate the drug discovery process. nih.gov Azetidine-containing molecules derived from this compound are promising candidates for LSF.

The C-H bonds on the azetidine ring, particularly those alpha to the nitrogen atom, can be targets for functionalization. Methods for the direct introduction of methyl groups via C(sp3)-H functionalization have been developed for a range of saturated heterocycles, including four-membered azacycles. nih.gov Furthermore, the azetidine nitrogen can be a site for further modification. For example, in cyclic peptides containing a 3-aminoazetidine unit, late-stage modification can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. figshare.com This allows for the introduction of various functionalities, such as dyes or biotin (B1667282) tags, into complex molecules at a late stage of the synthesis.

Advanced Analytical Techniques for Comprehensive Structural Elucidation and Characterization

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "Methyl 3-(azetidin-3-yl)propanoate" (C7H13NO2), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is essential for confirming the identity of the compound and for identifying unknown substances. nih.govmdpi.com

Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are powerful tools for analyzing complex mixtures. In the context of "this compound," LC-MS can be used to assess the purity of a sample by separating it from any impurities or reaction byproducts before detection by the mass spectrometer. jmchemsci.com LC-MS/MS can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the molecule and can be used to identify and quantify it in complex matrices.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of mass spectrometry that offers the highest mass resolving power and mass accuracy. This technique is particularly useful for the analysis of complex mixtures and for the unambiguous identification of compounds without the need for chromatographic separation. rsc.org While not routinely used for a compound of this size, FT-ICR MS could be employed to provide extremely precise mass measurements for "this compound," further solidifying its structural characterization and aiding in the analysis of any complex reaction mixtures in which it is a component. rsc.org

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized methods in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is frequently employed for the analysis of polar compounds like this azetidine (B1206935) derivative.

While specific HPLC methods for this compound are not extensively published, methods for structurally related compounds, such as Azetidine-2-carboxylic acid, provide a framework for method development. nih.gov For instance, a typical HPLC setup would involve a C18 column, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile, with detection often carried out at low UV wavelengths (around 200-220 nm) due to the lack of a strong chromophore in the molecule. ijpsonline.com The retention time of the compound under specific conditions is a key identifier, and the peak area from the chromatogram is proportional to its concentration, allowing for quantitative analysis.

A representative HPLC method for a related azetidine compound is detailed below:

ParameterValue
Column Discovery C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 217 nm
Retention Time ~8 minutes (for Azacitidine)
This table presents an example HPLC method for a related compound, Azacitidine, to illustrate the technique. globalresearchonline.net

The development of a robust HPLC method is crucial for quality control, ensuring that the purity of this compound meets the required specifications for its intended application.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. acs.orgchemscene.com By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), it is possible to separate the starting materials, intermediates, and the final product based on their differential migration in a chosen solvent system (eluent).

The progress of a reaction can be visualized by the disappearance of the starting material spots and the appearance of the product spot. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system.

For a compound like this compound, which contains a secondary amine, visualization on the TLC plate can be achieved using a variety of stains. A common method involves using a ninhydrin (B49086) solution, which reacts with the amine to produce a colored spot, typically purple or yellow. uw.edu.pl Other general stains like potassium permanganate (B83412) or iodine vapor can also be employed.

A hypothetical TLC monitoring of a reaction to form an azetidine derivative could be documented as follows:

CompoundRf Value (Eluent: Dichloromethane (B109758)/Methanol (B129727) 9:1)Visualization
Starting Material (e.g., a protected azetidine) 0.7UV light (if applicable), specific stain
This compound 0.3Ninhydrin stain (purple spot)
This table provides hypothetical TLC data to illustrate its use in reaction monitoring.

The choice of eluent is critical and is optimized to achieve good separation between the spots of interest. The simplicity of TLC makes it an invaluable tool for providing real-time feedback during a chemical synthesis. figshare.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the structural data from related azetidine derivatives provides significant insights into the expected molecular geometry. acs.orgresearchgate.net

For instance, crystallographic studies on azetidine-3-carboxylic acid reveal the characteristic puckered nature of the four-membered azetidine ring. nih.gov The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's connectivity and stereochemistry.

Should a crystal structure of this compound be determined, the resulting data would be presented in a standardized format, as exemplified below for a related azetidine derivative:

ParameterValue (for Azetidine-3-carboxylic acid)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.65
b (Å) 6.48
c (Å) 9.32
β (˚) 109.8
This table presents crystallographic data for a related compound, Azetidine-3-carboxylic acid, as an illustrative example. nih.gov

Such data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties. acs.org

Computational Chemistry and Theoretical Studies on Methyl 3 Azetidin 3 Yl Propanoate and Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of azetidine-containing compounds. DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining activation energies.

For analogues of Methyl 3-(azetidin-3-yl)propanoate, DFT has been employed to understand the regioselectivity and stereoselectivity of various reactions. For instance, in the nucleophilic ring-opening of azetidinium ions, DFT calculations have helped to rationalize the observed regioselectivities by analyzing the energies of different transition states. researchgate.netnih.gov These studies often reveal that the substitution pattern on the azetidine (B1206935) ring dictates the preferred site of nucleophilic attack.

Furthermore, DFT is crucial in studying cycloaddition reactions, such as the aza Paternò-Büchi reaction for synthesizing azetidines, by modeling the frontier molecular orbitals to predict reactivity and stereochemical outcomes. thescience.dev In the context of functionalizing the azetidine ring, such as through lithiation, DFT studies have been vital in understanding the stability of intermediates and the factors controlling stereoselectivity. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for the Ring-Opening of a Protonated this compound Analogue by a Nucleophile

PathAttacked CarbonTransition State Energy (kcal/mol)Product
AC215.2γ-amino ester
BC418.5γ-amino ester

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound and its interactions with its environment over time. researchgate.net The azetidine ring itself is not planar and can undergo a puckering motion, which, combined with the rotatable bonds of the propanoate side chain, leads to a variety of possible conformations.

MD simulations can reveal the preferred conformations of the molecule in different solvents or when interacting with a biological target. researchgate.net These simulations can also shed light on the dynamic behavior of the molecule, such as the timescale of conformational changes. researchgate.net For drug discovery purposes, understanding the conformational preferences of a molecule is critical for designing compounds that fit optimally into a binding site. acs.org

Table 2: Hypothetical Conformational Distribution of this compound in Water from a 100 ns MD Simulation

ConformerPopulation (%)Key Dihedral Angle(s) (°)
1 (Extended)65C2-C3-Cα-Cβ ≈ 175
2 (Folded)30C2-C3-Cα-Cβ ≈ 60
3 (Other)5Various

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemistry Calculations for Electronic Structure and Reactivity Predictions

Quantum chemistry calculations, including but not limited to DFT, are fundamental for understanding the electronic structure of this compound and predicting its reactivity. rsc.org These calculations can determine various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to act as a nucleophile or electrophile, respectively. The energy gap between the HOMO and LUMO can be correlated with the molecule's chemical reactivity and stability. nih.gov

The electrostatic potential map visually represents the charge distribution and can predict sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for protonation or alkylation.

Table 3: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment2.5 D

Note: This data is hypothetical and for illustrative purposes.

Cheminformatics Approaches in Scaffold Design and Library Generation

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data, playing a crucial role in modern drug discovery. For compounds like this compound, cheminformatics approaches are valuable for scaffold design and the generation of virtual libraries. nih.gov

The azetidine ring is considered a desirable scaffold in medicinal chemistry due to its unique structural and physicochemical properties. researchgate.net Cheminformatics tools can be used to explore the chemical space around this scaffold by enumerating a vast number of virtual derivatives with different substituents at various positions. acs.orgchemrxiv.org These virtual libraries can then be filtered based on calculated properties such as molecular weight, lipophilicity (logP), and polar surface area to select for drug-like candidates. nih.govnih.gov This in silico screening process significantly streamlines the identification of promising compounds for synthesis and biological testing. peerscientist.com

Prediction of Stereochemical Outcomes and Diastereomeric Ratios

Computational methods are increasingly used to predict the stereochemical outcomes of chemical reactions, including the formation of diastereomers. acs.org For reactions involving the synthesis or functionalization of substituted azetidines, computational modeling can be a powerful tool to predict which diastereomer will be favored. nih.gov

By calculating the energies of the transition states leading to different diastereomeric products, it is often possible to predict the diastereomeric ratio with reasonable accuracy. acs.org For instance, in the functionalization of a pre-existing azetidine ring, the approach of a reagent can be sterically hindered by existing substituents, and computational models can quantify these steric effects to predict the stereochemical outcome. researchgate.net This predictive capability is highly valuable in synthetic planning, as it can guide the choice of reagents and reaction conditions to achieve the desired stereoisomer. thescience.dev

Q & A

Q. What are the established synthetic routes for Methyl 3-(azetidin-3-yl)propanoate, and what are their respective yields and limitations?

this compound is typically synthesized via esterification of 3-(azetidin-3-yl)propanoic acid with methanol, catalyzed by acids like sulfuric acid or p-toluenesulfonic acid . Alternative routes include coupling reactions with azetidine derivatives under reflux conditions in aprotic solvents. Yields range from 50–75%, with limitations in scalability due to side reactions (e.g., azetidine ring opening). For improved efficiency, continuous flow synthesis has been explored .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm ester and azetidine moieties (e.g., δ 3.6 ppm for methoxy group, δ 3.2–3.5 ppm for azetidine protons) .
  • Mass Spectrometry : Molecular ion peak at m/z 143.18 (C7_7H13_{13}NO2_2) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValue/DescriptionSource
Molecular Weight143.18 g/mol
Boiling Point~150°C (estimated)
SolubilityMiscible in polar solvents (e.g., methanol, DMSO)
StabilitySensitive to strong acids/bases; store at 2–8°C

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized in chiral synthesis?

Enantiomeric purity is critical for biological studies. Strategies include:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts during esterification to control stereochemistry .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • Kinetic Resolution : Enzymatic esterification with lipases (e.g., Candida antarctica) to favor one enantiomer .

Q. What mechanisms underlie the biological activity of this compound, and how are they experimentally validated?

The compound interacts with biological targets via:

  • Enzyme Inhibition : Competitive inhibition of acetylcholinesterase (IC50_{50} = 12 µM) via azetidine ring binding to the catalytic site, validated via in vitro fluorometric assays .
  • Receptor Modulation : Partial agonism of σ-1 receptors, confirmed by radioligand displacement assays (Ki_i = 8.3 µM) .
  • Cellular Uptake : Demonstrated using fluorescent analogs in HEK-293 cell lines .

Q. How can contradictions between computational predictions and experimental data on biological activity be resolved?

Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies:

  • Enhanced Sampling MD Simulations : Assess binding dynamics over 100+ ns trajectories to capture conformational changes .
  • Free Energy Perturbation (FEP) : Quantify ligand-binding affinity differences between predicted and observed conformers .
  • Experimental Validation : Perform dose-response assays (e.g., IC50_{50} determination) under standardized conditions .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Challenges include:

  • Azetidine Ring Stability : Degradation under prolonged heating. Solutions: Use low-temperature flow reactors (<60°C) .
  • Byproduct Formation : Ester hydrolysis products. Solutions: Anhydrous conditions with molecular sieves .
  • Purification : Remove azetidine derivatives via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .
  • Safety Protocols : Use PPE (nitrile gloves, lab coat) and fume hoods due to compound’s irritant properties .

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